

# The Role of OncoFAP in Targeting Cancer-Associated Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, metastasis, and resistance to therapy. A key surface marker and mediator expressed by CAFs is the Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] The restricted expression of FAP in the TME of a vast majority of epithelial cancers, with minimal presence in healthy adult tissues, makes it an exceptionally attractive target for cancer diagnosis and therapy.[2][3][4] **OncoFAP**, an ultrahigh-affinity small organic ligand of FAP, has emerged as a leading molecule for targeting FAP-positive CAFs.[3] This technical guide provides an in-depth overview of the role of **OncoFAP** in targeting CAFs, detailing its mechanism of action, associated signaling pathways, and its application in the development of targeted radiopharmaceuticals and immunotherapies. This document summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological and experimental workflows to support researchers and drug development professionals in this promising field.

# The Target: Fibroblast Activation Protein (FAP) in the Tumor Microenvironment

FAP is a type II transmembrane glycoprotein that exhibits both dipeptidyl peptidase and endopeptidase activities. It is highly expressed on the surface of CAFs in the stroma of over



90% of epithelial cancers, including but not limited to breast, colorectal, pancreatic, and lung cancers.

Key Functions of FAP-positive CAFs in the TME:

- Extracellular Matrix (ECM) Remodeling: FAP-positive CAFs contribute to the remodeling of the ECM, creating a permissive environment for tumor cell invasion and migration.
- Immunosuppression: These CAFs secrete various cytokines and chemokines, such as TGFβ and CXCL12, which create an immunosuppressive milieu by inhibiting T-cell function and promoting the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
- Angiogenesis: FAP expression is associated with increased micro-vessel density in tumors, indicating a role in promoting the formation of new blood vessels that supply the growing tumor.
- Tumor Growth and Proliferation: Through paracrine signaling, FAP-positive CAFs can directly stimulate the proliferation and survival of cancer cells.

# OncoFAP: An Ultra-High-Affinity Ligand for FAP Targeting

**OncoFAP** is a small organic molecule designed to bind to FAP with sub-nanomolar affinity, demonstrating a dissociation constant (Kd) of 680 pM for human FAP. Its high affinity and specificity, coupled with rapid tumor accumulation and clearance from healthy tissues, make it an ideal candidate for delivering various payloads to the TME. **OncoFAP** and its derivatives have been successfully conjugated with radionuclides for imaging and therapy, as well as with cytotoxic drugs and for directing CAR T-cell activity.

### **Quantitative Data on OncoFAP and its Derivatives**

The following tables summarize key quantitative data from preclinical studies of **OncoFAP** and its derivatives.

Table 1: In Vitro Inhibitory Activity of **OncoFAP** Derivatives



| Compound                       | Target    | IC50   | Reference(s) |
|--------------------------------|-----------|--------|--------------|
| OncoFAP-DOTAGA (monovalent)    | Human FAP | 493 pM |              |
| TriOncoFAP-DOTAGA (OncoFAP-23) | Human FAP | 13 pM  |              |
| TetraOncoFAP-<br>DOTAGA        | Human FAP | 2.4 pM | _            |

Table 2: Preclinical Biodistribution of Lutetium-177 Labeled **OncoFAP** Derivatives in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

| Compoun<br>d                          | Time<br>Point | Tumor<br>Uptake<br>(%ID/g) | Tumor-to-<br>Kidney<br>Ratio | Tumor-to-<br>Liver<br>Ratio | Tumor-to-<br>Spleen<br>Ratio | Referenc<br>e(s) |
|---------------------------------------|---------------|----------------------------|------------------------------|-----------------------------|------------------------------|------------------|
| 177Lu-<br>OncoFAP                     | 24 h          | 2.5                        | -                            | -                           | -                            |                  |
| 177Lu-<br>OncoFAP-<br>23              | 24 h          | 42                         | ~30                          | 62                          | 108                          | _                |
| 177Lu-<br>OncoFAP-<br>23              | 96 h          | 16                         | -                            | -                           | -                            | _                |
| 177Lu-<br>FAP-2286<br>(benchmar<br>k) | 24 h          | 10                         | 6                            | -                           | -                            | -                |

Table 3: Preclinical Therapeutic Efficacy of 177Lu-OncoFAP-23 in Mouse Models



| Treatment<br>Group                    | Dose                            | Tumor Model   | Outcome                                                | Reference(s) |
|---------------------------------------|---------------------------------|---------------|--------------------------------------------------------|--------------|
| 177Lu-OncoFAP-<br>23<br>(monotherapy) | 5 MBq/mouse                     | SK-RC-52.hFAP | Moderate<br>anticancer<br>efficacy                     |              |
| 177Lu-OncoFAP-<br>23<br>(monotherapy) | 30 MBq/mouse                    | SK-RC-52.hFAP | 2 of 4 complete remissions                             | _            |
| 177Lu-OncoFAP-<br>23 + L19-IL2        | 5 MBq/mouse +<br>3x 50μ g/mouse | SK-RC-52.hFAP | Complete and durable remissions in all treated animals | <del>-</del> |
| 177Lu-OncoFAP-<br>23 + L19-IL2        | 250 MBq/kg +<br>L19-IL2         | CT-26.hFAP    | 3 of 4 complete remissions                             | _            |

## **Key Signaling Pathways**

FAP expression on CAFs triggers intracellular signaling cascades that contribute to their protumorigenic functions. The following diagrams illustrate some of the key pathways involved.





Click to download full resolution via product page

FAP-mediated intracellular signaling pathways in CAFs.

This signaling cascade, particularly the FAP-uPAR-STAT3-CCL2 axis, promotes an inflammatory phenotype in CAFs and facilitates the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment.

### **Experimental Protocols**

This section outlines the general methodologies for key experiments involving **OncoFAP**.

### Radiolabeling of OncoFAP Derivatives

Objective: To conjugate **OncoFAP** derivatives (e.g., **OncoFAP**-DOTAGA) with radionuclides such as Gallium-68 (68Ga) for PET imaging or Lutetium-177 (177Lu) for radioligand therapy.

General Protocol for Automated 68Ga-Labeling:

Elution: Elute a 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl<sub>3</sub>.



- Pre-purification: The 68Ga eluate is passed through a strong cation exchange (SCX) cartridge to trap the 68Ga.
- Elution into Reactor: The trapped 68Ga is eluted from the SCX cartridge into a reaction vial containing the **OncoFAP**-DOTAGA precursor dissolved in a suitable buffer (e.g., sodium acetate or HEPES, pH 4.0-4.5).
- Labeling Reaction: The reaction mixture is heated at 95°C for 5-10 minutes.
- Purification: The crude product is passed through a C18 solid-phase extraction (SPE)
   cartridge to remove unreacted 68Ga and impurities.
- Elution and Formulation: The purified [68Ga]Ga-OncoFAP-DOTAGA is eluted from the SPE cartridge with an ethanol/saline solution and formulated in sterile saline for injection.
- Quality Control: Radiochemical purity is assessed by radio-HPLC and radio-TLC. The final product should have a radiochemical purity of >95%.



Click to download full resolution via product page

Automated <sup>68</sup>Ga-**OncoFAP**-DOTAGA Synthesis Workflow.

#### General Protocol for 177Lu-Labeling:

- Reaction Setup: The OncoFAP-DOTAGA precursor is dissolved in a buffer (e.g., sodium acetate, pH 4.5-5.0).
- Labeling: A solution of 177LuCl₃ is added to the precursor solution.
- Incubation: The mixture is incubated at 90-95°C for 10-30 minutes.
- Formulation: The reaction mixture is diluted with sterile saline.



 Quality Control: Radiochemical purity is determined by radio-HPLC and radio-TLC, with an acceptance criterion of >98%.

#### In Vivo Biodistribution Studies

Objective: To determine the uptake and clearance of radiolabeled **OncoFAP** derivatives in tumor-bearing animals.

#### General Protocol:

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a human cancer cell line engineered to express human FAP (e.g., SK-RC-52.hFAP or HT-1080.hFAP).
- Radiotracer Administration: Inject a defined dose of the radiolabeled OncoFAP derivative (e.g., 250 nmol/kg) intravenously into the tail vein of the mice.
- Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize the mice.
- Organ Collection and Weighing: Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and weigh them.
- Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. Calculate tumor-to-organ ratios.





Click to download full resolution via product page

Workflow for In Vivo Biodistribution Studies.

### **Therapeutic Efficacy Studies**



Objective: To evaluate the anti-tumor efficacy of **OncoFAP**-based therapies in preclinical models.

#### General Protocol:

- Tumor Model Establishment: Subcutaneously implant FAP-positive tumor cells into the flank of immunodeficient or immunocompetent mice. Allow tumors to reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups.
- Treatment Administration: Administer the OncoFAP-based therapy (e.g., 177Lu-OncoFAP-23) via intravenous injection. Control groups receive a vehicle control.
- Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
- Monitoring: Monitor animal body weight and overall health throughout the study.
- Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI). For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor volume reaches a certain size) and generate Kaplan-Meier survival curves.

### **OncoFAP-based CAR T-Cell Therapy**

Objective: To assess the efficacy of Chimeric Antigen Receptor (CAR) T-cells redirected to FAP-positive CAFs using an **OncoFAP**-based targeting domain.

#### General Protocol for In Vivo Efficacy:

- CAR T-Cell Generation: Generate CAR T-cells by transducing human or murine T-cells with a lentiviral vector encoding a CAR with an OncoFAP-based single-chain variable fragment (scFv) as the targeting domain, a transmembrane domain, and intracellular co-stimulatory (e.g., 4-1BB) and signaling (e.g., CD3ζ) domains.
- Animal Model: Establish tumors in immunodeficient mice by co-injecting human cancer cells and FAP-positive CAFs.



- CAR T-Cell Infusion: Once tumors are established, intravenously infuse the FAP-targeted CAR T-cells into the mice.
- Efficacy Assessment: Monitor tumor growth as described in the therapeutic efficacy protocol.
- Immunohistochemistry: At the end of the study, tumors can be excised and analyzed by immunohistochemistry to assess the infiltration of CAR T-cells and the depletion of FAPpositive CAFs.

### **Clinical Development and Future Directions**

**OncoFAP**-based diagnostics and therapeutics are currently in clinical development. A Phase I clinical trial for [68Ga]Ga-**OncoFAP** for imaging solid tumors has been completed (NCT05784597). A Phase I trial evaluating the safety and efficacy of [177Lu]Lu-**OncoFAP**-23, both as a monotherapy and in combination with the immunocytokine L19-IL2, in patients with FAP-positive solid tumors is also underway.

The ability of **OncoFAP** to selectively target the tumor stroma opens up a wide range of therapeutic possibilities beyond radioligand therapy, including the delivery of potent small molecule drugs, antibody-drug conjugates, and enhancing the efficacy of immunotherapies. The continued development of **OncoFAP**-based strategies holds significant promise for the treatment of a broad spectrum of solid tumors.

### Conclusion

**OncoFAP** represents a highly promising platform for targeting FAP-positive CAFs within the tumor microenvironment. Its high affinity and specificity, combined with its versatility for conjugation to various therapeutic and diagnostic agents, have been demonstrated in extensive preclinical studies. The quantitative data and experimental protocols outlined in this technical guide provide a solid foundation for researchers and drug developers to further explore and harness the potential of **OncoFAP** in the fight against cancer. As clinical trials progress, **OncoFAP**-based approaches are poised to become a valuable addition to the armamentarium of precision oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. coolors.co [coolors.co]
- 2. Dot and Graphviz [sheep-thrills.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted
   Radiopharmaceutical Therapeutic for Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of OncoFAP in Targeting Cancer-Associated Fibroblasts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831462#the-role-of-oncofap-in-targeting-cancer-associated-fibroblasts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com